
Conotoxin GI
Descripción general
Descripción
α-Conotoxin GI (GI) is a 13-amino acid peptide isolated from the venom of the fish-hunting cone snail Conus geographus. It belongs to the α-conotoxin A-superfamily and features two disulfide bonds (Cys²–Cys⁷ and Cys³–Cys¹³), forming a globular conformation critical for its activity . GI acts as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), selectively targeting the α/δ and α/γ subunit interfaces with an IC₅₀ of ~20 nM in mouse muscle receptors . Its primary mechanism involves blocking neuromuscular transmission, leading to paralysis, which contributes to the lethality of C. geographus envenomations . GI is stable in human plasma for 5.25 hours at room temperature and 14 days at −20°C, making it a robust tool for studying nAChR pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The chemical synthesis of Conotoxin GI involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a resin support, with each amino acid being added sequentially. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . After the peptide chain is fully assembled, it is cleaved from the resin and subjected to oxidative folding to form the correct disulfide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The oxidative folding step is optimized to ensure the correct formation of disulfide bonds, which is crucial for the biological activity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Conotoxin GI primarily undergoes oxidation reactions to form disulfide bonds, which are essential for its three-dimensional structure and biological activity . Additionally, it can undergo substitution reactions where specific amino acids are replaced to create analogs with enhanced stability or activity .
Common Reagents and Conditions
Oxidation: Typically performed using air oxidation or iodine in methanol to form disulfide bonds.
Substitution: Amino acid substitutions are achieved using standard SPPS techniques with modified amino acids.
Major Products Formed
The major products formed from these reactions are the correctly folded Conotoxin GI with its native disulfide bonds and various analogs with modified amino acid sequences .
Aplicaciones Científicas De Investigación
Pain Management
Conotoxins, including Conotoxin GI, have been extensively researched for their analgesic properties. They target nicotinic acetylcholine receptors (nAChRs), which play a crucial role in pain signaling pathways. The ability of this compound to selectively block specific nAChR subtypes makes it a promising candidate for developing new analgesics, particularly for neuropathic pain conditions .
Neuromuscular Blockade
Research indicates that this compound can serve as a potent neuromuscular blocker. Its mechanism involves competitive inhibition at the neuromuscular junction, which could lead to applications in anesthesia and muscle relaxation during surgical procedures . The development of stable peptidomimetics has further enhanced its potential by improving pharmacokinetic properties while retaining biological activity .
Stability and Binding Affinity
Recent studies have focused on enhancing the stability of this compound through synthetic modifications. For instance, a triazole-peptidomimetic version of this compound exhibited significantly improved plasma stability compared to the native form while maintaining comparable bioactivity against nAChRs . This advancement is critical as it addresses the common limitations associated with peptide therapeutics, such as rapid degradation and immunogenicity.
Analytical Techniques
Advanced analytical methods have been employed to study this compound's interactions with its target receptors. Techniques such as NMR spectroscopy have provided insights into the conformational dynamics of the toxin in solution, revealing how structural variations influence binding affinity and efficacy . These studies are essential for rational drug design aimed at optimizing therapeutic agents derived from conotoxins.
Case Studies and Research Findings
Mecanismo De Acción
Alpha-Conotoxin GI exerts its effects by binding to the alpha/delta subunit interface of the nicotinic acetylcholine receptor (nAChR), thereby blocking the receptor’s activity . This binding prevents the normal action of acetylcholine, a neurotransmitter, leading to the inhibition of neuromuscular transmission . The high specificity of Conotoxin GI for the alpha/delta site over the alpha/gamma site makes it a valuable pharmacological tool .
Comparación Con Compuestos Similares
Structural and Functional Comparison
α-Conotoxin MI
- Structure : MI, from Conus magus, shares the α-3/5 subfamily framework (13 residues, two disulfide bonds) but differs in sequence (e.g., Arg² in MI vs. Glu¹ in GI) .
- Activity : Both GI and MI potently inhibit muscle-type nAChRs (IC₅₀ ~5–20 nM). However, MI exhibits lower toxicity in vivo compared to GI .
- Stability : GI shows superior plasma stability (42% absolute recovery in blood) compared to MI derivatives .
α-Conotoxin ImI
- Structure : ImI, from Conus imperialis, has a distinct disulfide pattern ([2-8; 3-12]) and targets neuronal α7 and α9 nAChRs (IC₅₀ ~220 nM for α7) .
α-Conotoxin CIA
- Dual Activity: CIA, an α-3/5 conotoxin, uniquely blocks both muscle-type (IC₅₀ ~5 nM) and neuronal α3β2 nAChRs (IC₅₀ ~2 µM) .
- Structural Basis : Conserved Pro⁷ and Tyr¹³ residues mediate hydrophobic interactions with the δ subunit, akin to MI .
Peptidomimetics (e.g., Compound 11)
- Design : Mimetic 11 replaces GI’s disulfide bonds with a triazole bridge, retaining a β-turn pharmacophore (backbone RMSD 0.442 Å vs. GI) .
Key Residues and Mutagenesis Insights
Alanine-scanning mutagenesis reveals critical residues in GI:
- Glu¹, Pro⁵, Gly⁸, Arg⁹, Tyr¹¹ : Essential for muscle nAChR inhibition. Mutations (e.g., [E1A]GI) abolish activity at α3β2/α3β4/α4β4/α7 subtypes but retain partial inhibition at α9α10 (IC₅₀ ~9.35 µM) .
- [P5A]GI and [G8A]GI : These mutants exhibit 2-fold increased potency at α9α10 nAChRs (IC₅₀ ~4 µM), suggesting structural flexibility enhances neuronal subtype targeting .
Selectivity and Therapeutic Potential
Stability and Detection
GI’s stability in human plasma (LLOQ = 2 ng/mL) enables sensitive detection via LC-MS/MS, outperforming MI and peptidomimetics in analytical recovery .
Actividad Biológica
Introduction
Conotoxin GI, a peptide derived from the venom of the marine cone snail Conus geographus, is a member of the α-conotoxin family. This compound has garnered significant attention due to its potent biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, exploring its mechanisms, potency, structural characteristics, and potential therapeutic applications.
Structural Characteristics
This compound is composed of 13 amino acids and contains two disulfide bonds that contribute to its structural stability and function. The unique arrangement of these bonds is critical for its interaction with nAChRs. The peptide's structure has been extensively studied using techniques such as NMR spectroscopy, which has provided insights into its conformational dynamics and binding properties .
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Length | 13 amino acids |
Disulfide Bonds | 2 |
Molecular Weight | Approximately 1.5 kDa |
Source | Venom of Conus geographus |
This compound primarily functions as a competitive antagonist at nAChRs, inhibiting the action of acetylcholine. This inhibition is crucial in various physiological processes, including muscle contraction and neurotransmission. The potency of this compound varies across different nAChR subtypes.
Potency Against nAChR Subtypes
Research indicates that this compound exhibits varying degrees of inhibitory activity against different nAChR subtypes:
- Mouse α1β1δε nAChR : Exhibits approximately 67% inhibition at a concentration of 10 nM.
- Rat α9α10 nAChR : IC50 value reported at 9.35 μM.
- Other subtypes (α3β2, α3β4, α4β4, α7) : No significant activity observed even at concentrations up to 10 μM .
Table 2: Inhibitory Potency of this compound on Various nAChR Subtypes
nAChR Subtype | IC50 (μM) | Inhibition (%) at 10 nM |
---|---|---|
Mouse α1β1δε | 1.83 | 67 |
Rat α9α10 | 9.35 | - |
α3β2 | >10 | - |
α3β4 | >10 | - |
α4β4 | >10 | - |
α7 | >10 | - |
Case Studies and Therapeutic Potential
The therapeutic potential of this compound has been explored in various studies, particularly concerning pain management. In a notable clinical trial involving patients with chronic pain conditions (cancer or AIDS-related), conotoxins have shown promise in alleviating pain without developing tolerance .
Case Study: Pain Management
- Study Design : Double-blind, randomized, placebo-controlled trial.
- Participants : 111 patients with treatment-resistant chronic pain.
- Outcome : Significant reduction in pain levels was observed in the treatment group receiving conotoxins.
Recent Advances in Research
Recent studies have focused on enhancing the stability and bioactivity of this compound through structural modifications. For instance, triazole-peptidomimetics have been developed as stable analogs that mimic the native structure while improving resistance to enzymatic degradation . These modifications aim to retain or even enhance the biological activity while increasing the potential for therapeutic applications.
Table 3: Comparison of Native this compound and Triazole-Peptidomimetics
Compound | Stability in Plasma | Biological Activity |
---|---|---|
Native this compound | Low | High |
Triazole Mimetic | Significantly Higher | Comparable to native |
Q & A
Basic Research Questions
Q. What is the structural configuration of α-Conotoxin GI, and how does it determine its specificity for nicotinic acetylcholine receptors (nAChRs)?
α-Conotoxin GI is a 13-amino acid peptide with the sequence ECCNPACGRHYSC, stabilized by two disulfide bonds (Cys²-Cys⁷ and Cys³-Cys¹³) and a C-terminal amidation. This compact structure creates a rigid scaffold critical for binding to nAChRs . The disulfide bond arrangement (Cys²-Cys⁷ and Cys³-Cys¹³) was shown to influence stability and receptor selectivity through nuclear magnetic resonance (NMR) and circular dichroism (CD) studies. For example, altering disulfide connectivity reduces inhibitory potency by 90% in murine BC3H-1 muscle-type receptors . Researchers should prioritize structural validation via mass spectrometry and NMR to confirm disulfide bond integrity in synthetic batches .
Q. Which experimental models are validated for studying α-Conotoxin GI’s inhibitory effects on nAChRs?
Key models include:
- Xenopus laevis oocytes heterologously expressing fetal muscle-type (α1/β1/γ/δ) nAChRs, where α-Conotoxin GI exhibits IC₅₀ values of 10–100 nM .
- BC3H-1 murine cell lines (muscle-derived) for assessing high-affinity α/δ subunit interactions .
- Torpedo californica electroplaque nAChRs for low-affinity α/γ subunit binding studies .
Methodological Note: Use voltage-clamp electrophysiology to quantify inhibition, ensuring toxin concentrations (10 nM–1 μM) are optimized per receptor subtype. Validate receptor expression via Western blotting or radioligand binding .
Q. How should α-Conotoxin GI be stored to maintain stability in laboratory settings?
- Short-term : Store lyophilized powder at 4°C for ≤2 weeks.
- Long-term : Store at -20°C in anhydrous conditions (≤3 months). Reconstitute in pH 7.4 phosphate-buffered saline (PBS) to prevent aggregation .
Validation: Monitor purity via reverse-phase HPLC (≥98% purity) and bioactivity using BC3H-1 cell assays after storage .
Advanced Research Questions
Q. How can structural modifications of α-Conotoxin GI enhance selectivity for specific nAChR subtypes?
Rational design strategies include:
- Amino acid substitutions : Replace non-conserved residues (e.g., Pro⁶ or Arg⁹) to alter steric or electrostatic interactions. For example, a benzoylphenylalanine derivative at position 13 improved photoaffinity labeling in Torpedo receptors .
- Disulfide isomer engineering : Test synthetic analogs with alternative disulfide connectivities (e.g., Cys²-Cys³ and Cys⁷-Cys¹³) to probe structural stability and receptor engagement .
Validation: Use surface plasmon resonance (SPR) or cryo-EM to map binding interfaces and quantify dissociation constants (Kd) .
Q. What methodological approaches resolve contradictions in α-Conotoxin GI’s binding affinities across studies?
Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 μM) may arise from:
- Receptor subunit composition : Muscle-type (α1/β1/γ/δ) vs. neuronal (e.g., α7 homopentamers) nAChRs exhibit distinct toxin sensitivities .
- Experimental conditions : Variations in pH, temperature, or ion concentrations (e.g., Ca²⁺ chelators) modulate toxin-receptor kinetics.
Resolution Strategy: Standardize assay buffers (e.g., 150 mM NaCl, 2 mM CaCl₂, pH 7.4) and validate receptor subtypes via subunit-specific antibodies .
Q. What advanced analytical techniques ensure reliable quantification of α-Conotoxin GI in complex biological matrices?
- Immunoassays : Use polyclonal antibodies for rapid detection in tissue homogenates (limit of detection: ~1 ng/mL) .
- HPLC-MS/MS : Employ C18 columns with electrospray ionization (ESI) and multiple reaction monitoring (MRM) for precise quantification (CV <5%) .
Application Note: Spike synthetic α-Conotoxin GI into plasma samples to assess recovery rates (≥85%) and matrix effects .
Q. How can computational modeling guide the design of α-Conotoxin GI analogs with novel pharmacological profiles?
- Molecular dynamics (MD) simulations : Simulate toxin-receptor interactions (e.g., with α3β2 nAChRs) to identify critical binding residues.
- Docking studies : Use crystal structures of ACh-binding proteins (AChBPs) to predict binding orientations and affinity changes .
Validation: Compare in silico predictions with electrophysiology data to refine models iteratively .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQNJQRLCOOSR-NAKBKFBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N20O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76862-65-2 | |
Record name | Conotoxin GI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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